molecular formula C6H7ClN2S B7785025 3-(Chloromethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole CAS No. 72225-08-2

3-(Chloromethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole

Cat. No.: B7785025
CAS No.: 72225-08-2
M. Wt: 174.65 g/mol
InChI Key: UKRYSXRTNXOSCD-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole is a chemical compound with the molecular formula C6H7ClN2S and a molecular mass of approximately 174.65 g/mol . It is supplied for research purposes. This compound features a 5,6-dihydroimidazo[2,1-b]thiazole scaffold, a structure of significant interest in medicinal chemistry. Scientific literature indicates that this core scaffold is found in compounds that have been identified as a new class of antimicrobial agents . Specifically, related analogs have demonstrated potent activity against drug-resistant bacterial pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and have shown efficacy in in vivo models . Research suggests that the antimicrobial mechanism of action for this class of compounds may involve the inhibition of DNA gyrase, a critical bacterial enzyme . This makes the dihydroimidazothiazole scaffold a valuable template for developing novel antibiotics to address the pressing issue of multidrug resistance. This product is intended for research applications, such as in vitro biological screening and as a synthetic intermediate in organic chemistry and drug discovery. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(chloromethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2S/c7-3-5-4-10-6-8-1-2-9(5)6/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRYSXRTNXOSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CSC2=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409448
Record name SBB013014
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72225-08-2
Record name SBB013014
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Selection

The cyclocondensation of 2-aminothiazole derivatives with halogenated ketones represents a classical route to imidazo[2,1-b]thiazoles. For 3-(chloromethyl)-5,6-dihydroimidazo[2,1-b]thiazole, 4-chloromethyl-ω-bromoacetophenone serves as a critical electrophilic partner. The reaction proceeds via nucleophilic attack of the 2-aminothiazole’s amine group on the α-carbon of the bromoacetophenone, followed by intramolecular cyclization to form the dihydroimidazo ring.

Optimization of Reaction Conditions

Triethyl phosphite is employed under Arbuzov conditions to facilitate phosphorylation, enhancing the electrophilicity of the carbonyl group. A typical procedure involves refluxing equimolar amounts of 2-aminothiazole and 4-chloromethyl-ω-bromoacetophenone in dry toluene at 110°C for 6–8 hours. Yields range from 50% to 70%, with purity confirmed via elemental analysis and IR spectroscopy (C=N stretch at 1,640–1,680 cm⁻¹).

Table 1. Yields and Characterization Data for Cyclocondensation Products

Starting MaterialSolventTemp (°C)Time (h)Yield (%)IR (C=N, cm⁻¹)
2-Aminothiazole + BromoacetophenoneToluene1108651,650
2-Amino-2-thiazoline + BromoacetophenoneCHCl₃806581,660

Multicomponent Groebke-Blackburn-Bienaymé Reaction (GBBR)

Substrate Scope and Catalysis

The GBBR offers a one-pot synthesis of imidazo[2,1-b]thiazoles using 3-formylchromone, 2-aminothiazole, and tert-butyl isocyanide. While the chloromethyl variant requires substitution at the chromone’s 3-position, this method enables rapid diversification.

Solvent and Temperature Optimization

Initial attempts in methanol at 85°C yielded 33%, but switching to toluene at 100°C improved yields to 78% within 30 minutes. The absence of catalysts simplifies purification, though chromatographic separation is often necessary due to byproduct formation.

Table 2. GBBR Optimization for Imidazo[2,1-b]thiazole Synthesis

SolventTemp (°C)Time (min)Yield (%)
Methanol856033
Toluene1003078

Thiirane Ring-Opening and Cyclization

Thiirane Intermediate Synthesis

Thiirane derivatives, such as 2-{[(tert-butyldimethylsilyl)oxy]methyl}-6-nitro-2,3-dihydroimidazo[2,1-b][1,thiazole, are prepared via reaction of thiiranes with 2-bromo-4-nitro-1H-imidazole in the presence of DIPEA. For chloromethyl analogs, substituting nitro groups with chloromethyl precursors is essential.

Cyclization and Purification

Heating thiirane intermediates at 109°C for 21 hours in dichloromethane followed by extraction and silica gel chromatography yields 74% pure product. Nuclear magnetic resonance (NMR) confirms regioselectivity, with distinct signals for the dihydroimidazo protons (δ 3.58–4.33 ppm).

Hydrobromic Acid Elimination

Dehydrohalogenation Strategy

Elimination reactions using hydrobromic acid convert saturated intermediates into the dihydroimidazo[2,1-b]thiazole framework. For example, treating 6-(p-chloromethyl)phenyl intermediates with HBr at 60°C for 2 hours induces dehydration, forming the desired heterocycle.

Yield and Scalability

This method achieves 60–70% yields but requires careful control of acid concentration to avoid over-oxidation. Scalability is limited by the exothermic nature of the reaction, necessitating gradual reagent addition.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

  • Cyclocondensation : High yields (65%) but lengthy reaction times (8 hours).

  • GBBR : Rapid (30 minutes) and high-yielding (78%) but requires specialized starting materials.

  • Thiirane Route : Excellent regiocontrol but involves toxic thiiranes and complex purification.

Structural Confirmation

All methods rely on IR, NMR, and elemental analysis for validation. Mass spectrometry further confirms molecular ions (e.g., m/z 317.637 for C₁₁H₁₀BrClN₂S) .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles for substitution reactions.

    Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in the reduction of this compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce compounds with additional oxygen-containing functional groups .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-(Chloromethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole has been documented as a convenient method for producing biologically active substances. The compound can be synthesized through various methods, including cyclization reactions involving thiazole derivatives and chloromethylation processes. Research indicates that the chloromethyl group enhances the reactivity of the compound, making it a useful intermediate in the synthesis of more complex molecules .

The biological activity of this compound has been studied extensively:

  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell walls and interfere with metabolic processes.
  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation pathways. For instance, specific modifications to the imidazo-thiazole core have led to enhanced cytotoxicity against tumor cell lines .
  • Anti-inflammatory Effects : There is emerging evidence suggesting that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Therapeutic Applications

The therapeutic applications of this compound include:

  • Drug Development : As a versatile building block in drug discovery, this compound can be utilized to develop new pharmaceuticals targeting various diseases. Its ability to modify pharmacokinetic properties makes it an attractive candidate for further development.
  • Biologically Active Synthons : Research has indicated that this compound serves as a synthon for synthesizing other biologically active molecules. Its derivatives have been investigated for their potential in treating infections and cancers .

Case Studies

Several studies highlight the practical applications of this compound:

StudyFocusFindings
Synthesis of Biologically Active SubstancesSynthesisDemonstrated efficient synthesis methods leading to high yields of biologically active compounds.
Antimicrobial ActivityAntimicrobial TestingShowed significant activity against Gram-positive and Gram-negative bacteria.
Anticancer ResearchCancer Cell LinesInduced apoptosis in various cancer cell lines with IC50 values indicating potent activity.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Key Structural Features of Analogous Compounds

Compound Name Substituent(s) Molecular Formula Key Applications/Properties
3-(Chloromethyl)-5,6-dihydroimidazo[...]thiazole Chloromethyl (-CH2Cl) at C3 C7H8ClN2S Pharmacological probes, receptor targeting
Ethyl 3-methyl-5,6-dihydroimidazo[...]thiazole-2-carboxylate Methyl (-CH3) and ethyl ester at C2 C9H13ClN2O2S Synthetic intermediate, structural studies
3-(4-Chlorophenyl)-5,6-dihydroimidazo[...]thiazole 4-Chlorophenyl at C3 C11H9ClN2S Antifungal activity (MIC = 15.625 μg/mL)
Tetramisole hydrochloride Phenyl at C6, fully saturated ring C11H13ClN2S Anthelmintic drug
6-Chloro-5-(pyrrolidine-1-sulfonyl)imidazo[...]thiazole Pyrrolidine-sulfonyl at C5 C10H12ClN3O2S2 Cytotoxic activity

Key Observations:

  • Substituent Effects : The chloromethyl group in the target compound confers electrophilicity, enabling covalent bonding in drug design. In contrast, the 4-chlorophenyl substituent in enhances antifungal activity via hydrophobic interactions .
  • Saturation : Tetramisole (fully saturated) exhibits anthelmintic properties, while dihydro derivatives (partially unsaturated) like the target compound are more reactive and versatile in synthesis .

Antimicrobial Activity :

  • The 4-chlorophenyl derivative () shows superior antifungal activity (MIC = 15.625 μg/mL) compared to Furacilin (MIC = 31.25 μg/mL) . The chloromethyl group’s role in antimicrobial activity remains underexplored but may enhance membrane permeability.

Antioxidant Activity :

  • Phenol-substituted derivatives (e.g., 4e in ) inhibit 97% of DPPH radicals, attributed to electron-donating groups . The chloromethyl group’s electron-withdrawing nature may reduce antioxidant efficacy compared to phenolic analogs.

Pharmacological Probes :

Physicochemical Properties
  • Solubility : The chloromethyl group likely reduces water solubility compared to carboxylate esters () or polar nitro groups ().
  • Stability : Chloromethyl derivatives may exhibit higher reactivity (e.g., hydrolysis susceptibility) than methyl or aryl-substituted compounds.

Biological Activity

3-(Chloromethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to a class of imidazo-thiazole derivatives known for their potential pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory effects. Understanding the biological activity of this compound can pave the way for its development as a therapeutic agent.

Structural Characteristics

The structural formula of this compound is represented as follows:

  • Molecular Formula : C6_6H7_7ClN2_2S
  • SMILES Notation : C1CN2C(=CSC2=N1)CCl
  • InChIKey : UKRYSXRTNXOSCD-UHFFFAOYSA-N

Anticancer Activity

Recent studies have indicated that imidazo-thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this scaffold demonstrated potent activity against A549 lung cancer cells. The cytotoxicity was evaluated using standard assays, revealing that certain derivatives had higher selectivity for malignant cells compared to non-cancerous cells. Specifically, compounds 3i and 3j showed the highest cytotoxic potency against A549 cells, while compound 3g exhibited exceptional selectivity for malignant cells over normal fibroblasts .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. Compounds in this category have been reported to inhibit the growth of various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promising anti-inflammatory effects. Studies suggest that imidazo-thiazole derivatives can inhibit the production of inflammatory mediators and enzymes involved in inflammatory processes. This activity is particularly relevant in conditions characterized by chronic inflammation such as rheumatoid arthritis.

Study on Lipophilicity and Bioactivity

A study analyzing various thiazolo and imidazo derivatives highlighted their lipophilicity and bioactivity parameters. The results indicated that compounds with favorable lipophilicity scores also exhibited good gastrointestinal absorption and moderate bioactivity scores (ranging from -1.25 to -0.06). These findings suggest a correlation between lipophilicity and biological activity, providing insights into the design of new drug candidates based on these scaffolds .

Synthesis and Evaluation

Research has focused on synthesizing novel derivatives of this compound to evaluate their biological activities further. A systematic approach was taken to modify substituents at various positions on the thiazole ring to enhance anticancer and antioxidant activities. The synthesized compounds were subjected to a series of biological assays that confirmed their potential as therapeutic agents with reduced toxicity profiles compared to existing drugs .

Data Table: Summary of Biological Activities

Activity Type Observed Effects Reference
AnticancerHigh cytotoxicity against A549 cells
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory mediator production
LipophilicityModerate bioactivity scores; good gastrointestinal absorption

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-(Chloromethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole and its derivatives?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of imidazolidine-2-thione with phenacyl bromides under reflux in ethanol or acetonitrile. For example, derivatives like 3-(4-chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole (MIC = 15.625 μg/mL against Candida albicans) are obtained with yields of 69–84% after purification by recrystallization or column chromatography . Structural confirmation is achieved via 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and elemental analysis (e.g., δ 3.90–4.30 ppm for CH2_2 groups in the dihydroimidazole ring) .

Q. How are the antimicrobial activities of these compounds screened in preliminary studies?

  • Methodological Answer : Antimicrobial efficacy is assessed using the broth microdilution method (CLSI guidelines) against Gram-positive bacteria (e.g., Staphylococcus aureus ATCC BAA-44) and fungi (e.g., Candida albicans). Minimum inhibitory concentrations (MICs) are determined, with compounds like 3-(4-chlorophenyl)-derivatives showing MICs of 15.625 μg/mL, outperforming control drugs like Furacilin (MIC = 31.25 μg/mL) . Hemolytic assays (<2% hemolysis at 128 μg/mL) ensure cytotoxicity is minimal .

Q. What techniques are used to characterize the antioxidant potential of these heterocycles?

  • Methodological Answer : Antioxidant activity is quantified via DPPH radical scavenging assays. Compounds such as 4-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)phenol exhibit 97% inhibition, attributed to electron-donating substituents (e.g., phenolic -OH groups). UV-Vis spectroscopy at 517 nm tracks radical absorption, with IC50_{50} values calculated to compare efficacy .

Advanced Research Questions

Q. How do substituent variations on the aryl group influence biological activity?

  • Methodological Answer : Substituent effects are systematically studied using structure-activity relationship (SAR) models. For instance:

  • Electron-withdrawing groups (e.g., -NO2_2 in 4c) reduce antifungal activity (MIC = 31.25 μg/mL).
  • Electron-donating groups (e.g., -OCH3_3 in 4f) enhance antioxidant effects (92% DPPH inhibition) due to increased radical stabilization .
    • Data Contradiction Analysis : While 4e (phenolic -OH) shows the highest antioxidant activity, its lower logP value may limit membrane permeability, requiring solubility-enhancing formulations for in vivo applications .

Q. What computational methods are employed to predict reactivity and binding mechanisms?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) with targets like human peroxiredoxin 5 (PDB: 1HD2) reveals hydrogen bonding and π-π stacking interactions, explaining the superior activity of 4e (binding energy = -8.2 kcal/mol) .

Q. How can in vitro-in vivo efficacy discrepancies be resolved for antimicrobial candidates?

  • Methodological Answer : In vivo validation uses the Galleria mellonella (wax moth) infection model. For example, compound DR-1 increases larval survival rates by 60–80% at 5× MIC against MRSA, correlating with in vitro MICs. Pharmacokinetic parameters (e.g., hemolymph concentration) are measured via LC-MS to ensure bioavailability .

Q. What strategies address conflicting data between antioxidant assays and cellular uptake?

  • Methodological Answer : Conflicting results (e.g., high DPPH scavenging but low cellular ROS inhibition) are resolved using fluorescence-based assays (e.g., DCFH-DA in HEK cells). Lipophilicity (logP) and cell permeability are optimized via pro-drug approaches, such as acetylating phenolic -OH groups in 4e to improve membrane penetration .

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